molecular formula C6H6O2 B1664036 2-Acetylfuran CAS No. 1192-62-7

2-Acetylfuran

Cat. No.: B1664036
CAS No.: 1192-62-7
M. Wt: 110.11 g/mol
InChI Key: IEMMBWWQXVXBEU-UHFFFAOYSA-N
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Description

2-Acetylfuran (C₆H₆O₂, molecular weight 110.11 g/mol) is a furan derivative characterized by a ketone group at the 2-position of the furan ring. It is a volatile compound with a sweet, caramel-like aroma and is naturally found in foods such as coffee, tomatoes, beer, and smoke-cured meats . Industrially, it is used as a flavoring agent in food and feed due to its ability to impart roasted or nutty notes .

Key properties include:

  • Solubility: Insoluble in water but soluble in ethanol, ether, and propylene glycol .
  • Synthesis: Typically derived via Maillard reactions in food systems or through chemical synthesis involving furan ring acetylation .

Preparation Methods

Liquid-Phase Acylation Methods

Phosphoric Acid-Catalyzed Synthesis

The phosphoric acid-catalyzed route represents a widely adopted method for 2-acetylfuran production. As detailed in CN101357910A, this approach employs acetic anhydride and furan in a 1.1–1.3:1 molar ratio, with phosphoric acid (85–100% concentration) as the catalyst. The reaction proceeds through a two-step temperature protocol: initial furan addition at 15–30°C, followed by gradual heating to 50–100°C for 5–10 hours. Post-reaction purification involves chloroform extraction, alkaline washing to pH 6–8, and vacuum distillation to isolate the product.

Key parameters influencing yield include:

  • Catalyst loading : 5–15 wt% of acetic anhydride, with 8–12% optimal for balancing activity and recovery.
  • Temperature control : Maintaining 20–25°C during furan addition minimizes side reactions like diacetyl furan formation.
  • Solvent selection : Chloroform or dichloromethane extraction maximizes organic phase separation while avoiding emulsion formation.

This method achieves yields up to 89.0% with 99.2% purity, avoiding stoichiometric solvent use and reducing wastewater generation compared to earlier approaches. However, the requirement for corrosive acid handling and energy-intensive distillation remains a limitation.

Zinc Chloride-Mediated Acylation

CN102702143B introduces a zinc chloride–acetic acid system that simplifies purification by eliminating neutralization steps. The protocol combines acetic anhydride, furan (1.06:1 molar ratio), and zinc chloride (1–10 wt%) in glacial acetic acid, reacting at 20–110°C for 3–5 hours. Acetic acid is reclaimed via vacuum distillation (50 mbar, 44°C), followed by product isolation at 80–110°C under reduced pressure.

Advantages over phosphoric acid catalysis include:

  • Reduced molar excess : Acetic anhydride usage drops from 1.3:1 to 1.06:1, lowering raw material costs.
  • Direct distillation : Omission of extraction and neutralization steps cuts processing time by 40%.
  • Enhanced purity : Final product purity reaches 99.8% with 92.0% yield under optimized conditions.

Comparative experiments demonstrate that omitting zinc chloride slashes yield to 31%, underscoring its critical role in activating acetic anhydride.

Vapor-Phase Catalytic Acylation

Ferrite-Catalyzed Continuous Process

Recent advancements explore vapor-phase methods for scalable this compound production. Singh and Gupta (2016) report a Co²⁺/Ni²⁺/Cr²⁺-doped ferrite catalyst enabling continuous acylation at 573 K. Operating at a weight hourly space velocity (WHSV) of 0.3 h⁻¹ and 1:4 furan/acetic anhydride ratio, this system achieves 89.07% yield with 99.71% selectivity.

The spinel lattice structure of ferrites modulates acidity, with catalytic activity correlating to surface proton availability. Key benefits include:

  • Continuous operation : Eliminates batch processing limitations.
  • No solvent requirement : Reduces waste generation and separation costs.
  • Thermal stability : Catalysts maintain activity for >100 hours at 573 K.

However, high energy input for vaporization and catalyst deactivation via coking necessitate further development for industrial adoption.

Comparative Analysis of Preparation Methods

Parameter Phosphoric Acid Zinc Chloride Vapor-Phase Ferrite
Molar Ratio (AA:Furan) 1.1–1.3:1 1.06:1 1:4
Temperature Range (°C) 50–100 20–110 300 (573 K)
Reaction Time (h) 5–10 3–5 <0.5 (WHSV 0.3 h⁻¹)
Yield (%) 89.0 92.0 89.07
Purity (%) 99.2 99.8 99.71
Key Advantage Low side products Simplified purification Continuous operation

Industrial Applications and Challenges

Pharmaceutical manufacturers favor zinc chloride methods for high-purity outputs, while flavor industries opt for phosphoric acid routes due to lower catalyst costs. Vapor-phase systems, though less mature, offer potential for bulk production if energy efficiency improves.

Persistent challenges include:

  • Catalyst recovery : Phosphoric acid and zinc chloride require costly regeneration.
  • Energy intensity : Distillation consumes >60% of total energy input in liquid-phase methods.
  • Byproduct management : Diacetyl furan (0.1–0.7%) necessitates additional purification steps.

Chemical Reactions Analysis

2-Acetylfuran undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, zinc chloride, and various oxidizing agents. The major products formed from these reactions are intermediates for pharmaceuticals and fine chemicals.

Scientific Research Applications

Pharmaceutical Applications

2-Acetylfuran serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Antibiotics : It is utilized in the production of cefuroxime, a second-generation cephalosporin antibiotic. The synthesis involves the reaction of this compound with aqueous sodium nitrite to yield 2-furanyloxoacetic acid, a precursor to cefuroxime .
  • HIV Integrase Inhibitors : A one-pot synthesis method for an HIV integrase inhibitor, S-1360, incorporates this compound through Friedel-Crafts alkylation with 4-fluorobenzyl chloride using zinc chloride as a catalyst .

Flavoring Agent

This compound is recognized for its pleasant aroma, characterized by a balsamic, caramellic, and nutty profile. It is commonly used in:

  • Food Products : Flavoring in bakery items, chocolates, cocoa, coffee, nuts, and tomato products due to its sweet and nutty taste .

Pest Control

Recent studies highlight the use of this compound as a natural insecticide:

  • Insect Repellent : It has shown efficacy against tobacco storage insects such as Lasioderma serricorne and red flour beetles. The compound exhibits low toxicity and residual effects while providing effective fumigation and repellent properties .

Safety in Animal Feed

The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a sensory additive in animal feed:

  • Tolerance Studies : Research indicates no adverse effects at proposed levels (0.5 mg/kg) in species such as chickens and piglets . This suggests that it can be safely incorporated into animal diets without health concerns.

Table 1: Synthesis Pathways for Pharmaceuticals

CompoundReaction TypeReference
CefuroximeReaction with sodium nitrite
HIV Integrase Inhibitor S-1360Friedel-Crafts alkylation

Table 2: Efficacy of this compound in Pest Control

Insect SpeciesControl MethodLD50 (mg/kg)Reference
Lasioderma serricorneFumigationX
Red flour beetleDirect applicationY

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

Structural and Functional Differences

The table below compares 2-Acetylfuran with structurally related compounds:

Property This compound 2-Pentylfuran 2-Heptylfuran
Molecular Formula C₆H₆O₂ C₉H₁₄O C₁₁H₁₈O
Molecular Weight 110.11 g/mol 138.21 g/mol 166.26 g/mol
Functional Group Acetyl (ketone) Pentyl (alkyl) Heptyl (alkyl)
Aroma Profile Sweet, caramel, roasted Green, vegetable-like Earthy, woody
Natural Occurrence Coffee, tomatoes, smoked meats Soybeans, mushrooms Less common; synthetic routes
Water Solubility Insoluble Low Very low

Key Observations :

  • Chain Length : Alkyl-substituted furans (e.g., 2-Pentylfuran, 2-Heptylfuran) exhibit lower volatility and water solubility compared to this compound due to longer hydrophobic chains .
  • Aroma: The acetyl group in this compound contributes to its sweet, roasted notes, while alkyl-substituted furans impart greener or earthier tones .

Key Observations :

  • Testing Rigor: this compound required extensive genotoxicity studies (e.g., micronucleus assays in human lymphocytes) to resolve initial uncertainties, whereas 2-Pentylfuran faced fewer regulatory hurdles .

Biological Activity

2-Acetylfuran, a derivative of furan, has garnered attention in recent years for its diverse biological activities. This article explores its biological effects, including anti-inflammatory, antimicrobial, and potential toxicological properties, supported by various research findings and case studies.

Chemical Structure:
this compound is characterized by the presence of an acetyl group attached to the furan ring. Its molecular formula is C6H6O2C_6H_6O_2, and it exhibits a distinct aroma, making it useful as a flavoring agent in food.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs without notable cytotoxicity, suggesting a therapeutic potential for inflammatory diseases .

Table 1: Anti-Inflammatory Activity of this compound

StudyModelInhibitory EffectConcentration
Chen et al.RAW 264.7 macrophagesNO production10 µM
Lin et al.Human neutrophilsO2_2 generationNot specified

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial growth and modify enzyme activities critical for bacterial survival. This property positions it as a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenActivity Observed
E. coliInhibition of growth
S. aureusInhibition of biofilm formation

3. Toxicological Studies

Despite its beneficial properties, the safety profile of this compound has been scrutinized. The European Food Safety Authority (EFSA) conducted studies indicating that at recommended levels (0.5 mg/kg in feed), it poses no significant risk to animals or humans . However, higher doses have shown adverse effects in animal models, including hepatotoxicity and potential carcinogenicity .

Table 3: Toxicological Findings on this compound

StudyDosage (mg/kg)Observed Effects
EFSA Tolerance Study0.5 (recommended)No adverse effects
Burka et al. (1991)8 (high dose)Liver lesions, carcinogenic effects

Case Study 1: Use in Animal Feed

In a comprehensive assessment by the EFSA, tolerance studies were conducted on chickens and pigs with no adverse effects observed at maximum recommended doses . This suggests that when used appropriately, this compound can be safely incorporated into animal feed.

Case Study 2: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various furan derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMMBWWQXVXBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051601
Record name 2-Acetylfuran
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Molecular Weight

110.11 g/mol
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Physical Description

Solid, Yellow to brown liquid; Coffee-like aroma
Record name 2-Acetylfuran
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Record name 2-Furyl methyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

67.00 °C. @ 10.00 mm Hg
Record name 2-Acetylfuran
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Solubility

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol)
Record name 2-Furyl methyl ketone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.102-1.107
Record name 2-Furyl methyl ketone
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CAS No.

1192-62-7
Record name 2-Acetylfuran
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Record name Ethanone, 1-(2-furanyl)-
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Record name 2-ACETYLFURAN
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Melting Point

33 °C
Record name 2-Acetylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033127
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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